Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967089
InChI: InChI=1S/C12H14N2O2/c15-11-14-12(5-7-13-8-6-12)9-3-1-2-4-10(9)16-11/h1-4,13H,5-8H2,(H,14,15)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

CAS No.:

Cat. No.: VC15967089

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name spiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one
Standard InChI InChI=1S/C12H14N2O2/c15-11-14-12(5-7-13-8-6-12)9-3-1-2-4-10(9)16-11/h1-4,13H,5-8H2,(H,14,15)
Standard InChI Key BFHKGDBVSSKNAB-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12C3=CC=CC=C3OC(=O)N2

Introduction

Spiro[benzo[e] oxazine-4,4'-piperidin]-2(3H)-one is a complex organic compound belonging to the class of spirocyclic oxazines. It features a unique structural arrangement where a piperidine ring is fused with a benzo[e] oxazine moiety. This compound has garnered significant attention due to its potential applications in medicinal chemistry and materials science.

Synthesis and Chemical Reactions

The synthesis of Spiro[benzo[e] oxazine-4,4'-piperidin]-2(3H)-one typically involves multi-step organic reactions. Common methods include the condensation of appropriate starting materials such as substituted piperidines and benzo[e] oxazines. The compound can undergo various chemical reactions typical for heterocyclic compounds, often requiring specific conditions like temperature control and the presence of catalysts to achieve high yields and selectivity.

Potential Applications and Biological Activities

Research indicates that compounds within this class may exhibit pharmacological activities such as anti-inflammatory or anticancer effects based on structural analogs. The unique structural features of Spiro[benzo[e] oxazine-4,4'-piperidin]-2(3H)-one make it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
Spiro[benzo[d] oxazine-4,4'-piperidin]-2(1H)-one hydrochloride85732-37-2Contains a chlorine atom
6-Bromospiro[benzo[D] oxazine-4,4'-piperidin]-2(1H)-oneN/AContains bromine; potential for different reactivity
Spiro[benzo[e] oxazine-2,4'-piperidin]-4(3H)-one54906-24-0Variation in the position of functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator